molecular formula C24H22N6O2S B2383917 N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872988-31-3

N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2383917
CAS No.: 872988-31-3
M. Wt: 458.54
InChI Key: DTQQMKBLEGDVRK-UHFFFAOYSA-N
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Description

N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that features a unique structure combining several heterocyclic moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indolin-1-yl-2-oxoethyl intermediate. This intermediate is then reacted with a triazolo[4,3-b]pyridazine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the proper formation of the triazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to precisely control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and therapeutic potential. This structural complexity allows for specific interactions with various biological targets, making it a valuable compound for further research and development.

Biological Activity

N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, also known by its CAS number 872997-63-2, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.

The compound's molecular formula is C24H24N6O3S2C_{24}H_{24}N_{6}O_{3}S_{2}, with a molecular weight of 508.62 g/mol. Its structure features multiple functional groups including an indoline ring and a triazole moiety, which are known for their diverse biological properties.

PropertyValue
Molecular FormulaC24H24N6O3S2
Molecular Weight508.62 g/mol
CAS Number872997-63-2

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the indoline and triazole structures followed by the introduction of the thioether linkage. The synthetic pathway is crucial as it influences the biological activity of the resultant compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing the triazole ring have shown significant antiproliferative effects against various cancer cell lines.

  • Cell Line Studies :
    • The compound exhibited promising activity against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
    • In particular, related compounds have demonstrated IC50 values ranging from 0.53 µM to 13.1 µM against these cell lines, indicating potent anticancer effects compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • ERK Signaling Pathway : Inhibition of the ERK pathway has been noted in similar compounds, leading to reduced phosphorylation levels of key proteins such as ERK1/2 and AKT. This results in decreased cell proliferation and increased apoptosis .

Case Studies

A study focusing on a series of triazole derivatives similar to this compound reported that certain derivatives could induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells . These findings suggest that compounds with similar structural motifs may share common biological activities.

Properties

IUPAC Name

N-[2-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2S/c31-23(29-15-13-17-6-4-5-9-19(17)29)16-33-22-11-10-20-26-27-21(30(20)28-22)12-14-25-24(32)18-7-2-1-3-8-18/h1-11H,12-16H2,(H,25,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQQMKBLEGDVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4CCNC(=O)C5=CC=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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